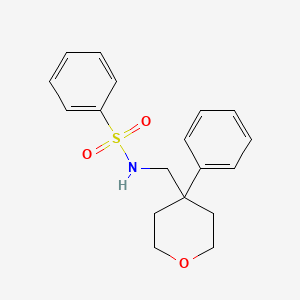![molecular formula C16H14ClN3S B5841483 5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B5841483.png)
5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl and pyrrolidinyl groups enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with 4-chlorobenzaldehyde and pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of greener solvents and catalysts may be explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- 4-(4-Chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 4-(4-Chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 4-(4-Chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both the thienopyrimidine core and the pyrrolidinyl group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
5-(4-chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c17-12-5-3-11(4-6-12)13-9-21-16-14(13)15(18-10-19-16)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUTXBIXIUCLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-tert-butyl-2-{[(2-carboxyphenyl)thio]methyl}-3-furoic acid](/img/structure/B5841404.png)

![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5841420.png)
![3-allyl-2-(benzylthio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5841426.png)
![2-[2-(4-Fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5841436.png)

![Ethyl 4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}benzoate](/img/structure/B5841447.png)

![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5841462.png)
![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B5841478.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5841498.png)
![N-[4-({2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}carbonyl)benzyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B5841502.png)
